molecular formula C14H33NO5S B020673 Ammonium lauryl ether sulfate CAS No. 32612-48-9

Ammonium lauryl ether sulfate

Cat. No.: B020673
CAS No.: 32612-48-9
M. Wt: 327.48 g/mol
InChI Key: OPVLOHUACNWTQT-UHFFFAOYSA-N
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Description

Ammonium lauryl ether sulfate is a widely used anionic surfactant. It is commonly found in personal care products such as shampoos, body washes, and facial cleansers due to its excellent foaming and cleansing properties. The compound is derived from coconut or palm kernel oil and is known for its ability to reduce the surface tension of water, allowing it to mix with oils and dirt, making it an effective cleaning agent .

Scientific Research Applications

Ammonium lauryl ether sulfate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in cell lysis buffers for protein extraction and purification.

    Medicine: Utilized in formulations for topical medications due to its ability to enhance the penetration of active ingredients.

    Industry: Widely used in the formulation of detergents, emulsifiers, and dispersants

Mechanism of Action

Target of Action

Ammonium lauryl ether sulfate (ALES) is a surfactant, which means its primary targets are the interfaces between different phases . It acts on the surface tension of water, disrupting the intramolecular bonds between water molecules .

Mode of Action

ALES operates by forming micelles at the surface-air interface . Above the critical micelle concentration, the anions organize into a micelle, forming a sphere with the polar, hydrophilic heads of the sulfate portion on the outside of the sphere and the nonpolar, hydrophobic tails pointing inwards towards the center . This combination of nonpolar and polar groups confers surfactant properties to the anion, facilitating the dissolution of both polar and non-polar materials .

Biochemical Pathways

The primary biochemical pathway affected by ALES involves the disruption of hydrogen bonding between water molecules . The water molecules around the micelle arrange themselves around the polar heads, which disrupts their ability to hydrogen bond with other nearby water molecules . This results in a reduction in the surface tension of the solution .

Pharmacokinetics

It’s worth noting that ales exhibits excellent solubility in water, making it faster to dissolve in production and easier to rinse off in use .

Result of Action

The overall effect of these micelles is a reduction in surface tension of the solution, which affords a greater ability to penetrate or “wet out” various surfaces, including porous structures like cloth, fibers, and hair . This structured solution allows the solution to more readily dissolve soils, greases, etc. in and on such substrates . Lauryl sulfates exhibit poor soil suspending capacity .

Action Environment

ALES may undergo chemical reactions under unfavorable temperature and acidity conditions . Decomposition may occur under conditions above 40°C or under acidic (less than pH=5) conditions . Therefore, the action, efficacy, and stability of ALES can be influenced by environmental factors such as temperature and pH .

Biochemical Analysis

Biochemical Properties

Ammonium lauryl ether sulfate exhibits surfactant properties due to the combination of its nonpolar hydrocarbon chain and polar sulfate end group . This allows it to facilitate the dissolution of both polar and non-polar materials . It is known to disrupt the surface tension of water by forming micelles at the surface-air interface .

Cellular Effects

The effects of this compound on cells are primarily related to its surfactant properties. It has been reported that high concentrations of this compound can cause irritation to the skin and eyes . It is generally considered safe in formulations designed for discontinuous, brief use followed by thorough rinsing from the surface of the skin .

Molecular Mechanism

The molecular mechanism of action of this compound is largely based on its ability to form micelles. Above the critical micelle concentration, the anions organize into a micelle, where they form a sphere with the polar, hydrophilic heads of the sulfate portion on the outside of the sphere and the nonpolar, hydrophobic tails pointing inwards towards the center .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound is known for its excellent solubility in water, making it faster to dissolve in production and easier to rinse off in use

Dosage Effects in Animal Models

Currently, there is limited information available on the effects of varying dosages of this compound in animal models. It is generally considered safe in formulations designed for discontinuous, brief use followed by thorough rinsing from the surface of the skin .

Transport and Distribution

This compound is known for its excellent solubility in water, which suggests that it can be easily transported and distributed within cells and tissues

Preparation Methods

Synthetic Routes and Reaction Conditions

Ammonium lauryl ether sulfate is synthesized through the sulfation of lauryl alcohol ethoxylate. The process involves the reaction of lauryl alcohol with ethylene oxide to form lauryl alcohol ethoxylate, which is then sulfated using sulfur trioxide or chlorosulfonic acid. The resulting product is neutralized with ammonium hydroxide to produce this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the use of a continuous reactor system. The lauryl alcohol ethoxylate is fed into the reactor along with sulfur trioxide gas. The reaction is carefully controlled to maintain the desired degree of ethoxylation and sulfation. The sulfated product is then neutralized with ammonium hydroxide and purified to remove any unreacted materials .

Chemical Reactions Analysis

Types of Reactions

Ammonium lauryl ether sulfate primarily undergoes hydrolysis and oxidation reactions. In aqueous solutions, it can hydrolyze to form lauryl alcohol and sulfuric acid. It can also undergo oxidation reactions, particularly in the presence of strong oxidizing agents, leading to the formation of sulfonic acids .

Common Reagents and Conditions

    Hydrolysis: Water, acidic or basic conditions.

    Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.

Major Products Formed

    Hydrolysis: Lauryl alcohol, sulfuric acid.

    Oxidation: Sulfonic acids.

Comparison with Similar Compounds

Similar Compounds

  • Sodium lauryl sulfate
  • Sodium laureth sulfate
  • Ammonium lauryl sulfate

Comparison

Ammonium lauryl ether sulfate is less irritating to the skin and eyes compared to sodium lauryl sulfate and sodium laureth sulfate. It also has better solubility in water and forms more stable foams. These properties make it a preferred choice in personal care products where mildness and effective cleansing are desired .

Properties

IUPAC Name

azane;2-dodecoxyethyl hydrogen sulfate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H30O5S.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-14-19-20(15,16)17;/h2-14H2,1H3,(H,15,16,17);1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVLOHUACNWTQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOCCOS(=O)(=O)O.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H33NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light yellow viscous liquid; [MSDSonline]
Record name Ammonium laureth sulfate
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CAS No.

32612-48-9
Record name Ammonium laureth sulfate
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Record name Poly(oxy-1,2-ethanediyl), .alpha.-sulfo-.omega.-(dodecyloxy)-, ammonium salt (1:1)
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Record name Poly(oxy-1,2-ethanediyl), α-sulfo-ω-(dodecyloxy)-, ammonium salt (1:1)
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Record name azane; 2-dodecoxyethyl hydrogen sulfate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can Ammonium Lauryl Ether Sulfate be used to synthesize nanoparticles, and if so, what are the advantages?

A: Yes, this compound has been successfully employed in the synthesis of superhydrophobic silica nanoparticles []. The presence of ALES during synthesis leads to several advantages, including smaller particle size, enhanced suspension stability, and a higher contact angle, contributing to the superhydrophobic nature of the resulting silica nanoparticles []. This is likely due to ALES's role as a surfactant, influencing particle growth and preventing aggregation.

Q2: Are there differences in ocular irritancy between this compound with varying degrees of ethoxylation?

A: Research indicates that increasing the degree of ethoxylation in this compound can reduce ocular irritancy []. A study comparing formulations with ALES containing 1 mole and 3 moles of ethylene oxide showed that the higher ethoxylation level resulted in faster cell migration rates during corneal healing, suggesting less severe irritation []. This finding highlights the impact of structural modifications on the biological activity and safety profile of ALES.

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